3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole scaffold. This structure is characterized by a partially saturated pyrrole ring fused to a pyrazole ring, with an ethyl substituent at the 3-position. Its synthesis typically involves multi-step reactions, including cyclization and functionalization of precursor molecules such as 5-tert-butyl 1-ethyl 3-benzamidopyrrolo[3,4-c]pyrazole derivatives . The ethyl group at the 3-position is introduced via alkylation or substitution reactions, which influence the compound’s lipophilicity and binding affinity to biological targets .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-6-5-3-8-4-7(5)10-9-6/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
NCORMRKXYWWJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC2=C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine or its derivatives can lead to the formation of the pyrazole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound consists of a fused pyrrole and pyrazole ring structure, characterized by a molecular formula of CHN. Its tetrahydro configuration contributes to its stability and reactivity, making it a valuable candidate for further exploration in medicinal chemistry .
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibit significant anticancer properties. For instance, a study identified a potent inhibitor of Aurora kinases among its derivatives, demonstrating low nanomolar potency against various cancer cell lines . The optimization of these compounds has led to promising candidates for cancer therapy.
-
TRPC Channel Modulation :
- Pyrazole derivatives have been explored as selective blockers of transient receptor potential cation channels (TRPC), which are implicated in various physiological processes. The ability of this compound to selectively modulate these channels suggests potential applications in treating conditions related to calcium signaling dysregulation .
The biological activity of this compound is attributed to its interaction with specific biological targets. Studies have shown that it can bind to various receptors and enzymes involved in critical cellular pathways.
Case Studies
- Aurora Kinase Inhibition : A specific derivative demonstrated high antiproliferative activity against multiple cancer cell lines and was effective in vivo in tumor models. This highlights the compound's potential as a therapeutic agent in oncology .
- Calcium Signaling : Inhibition studies involving TRPC channels revealed that certain derivatives could effectively suppress mast cell activation by modulating calcium entry pathways. This suggests therapeutic applications in allergic responses and other related conditions .
Mechanism of Action
The mechanism of action of 3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Impacts
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (aq. buffer) | Synthetic Yield (%) |
|---|---|---|---|
| 3-Ethyl derivative | 177.2 | Moderate (DMSO soluble) | 85–90 |
| 3-Amino derivative | 152.2 | High | 70–75 |
| 3-Methyl dihydrochloride | 229.7 | High (salt form) | 95 |
| 5-Benzoyl-3-benzamido derivative | 377.4 | Low | 97.6 |
- Synthesis Efficiency: The ethyl analog is synthesized in high yield (85–90%) via alkylation of 3-aminopyrazole precursors , whereas the 3-amino variant requires protective group strategies, lowering overall yield .
- Salt Forms : Hydrochloride salts (e.g., 3-Methyl derivative dihydrochloride) improve aqueous solubility, critical for in vivo studies .
Biological Activity
3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C_9H_12N_2. The compound features a unique fusion of pyrrole and pyrazole rings with a tetrahydro structure that enhances its stability and reactivity. The synthesis typically involves multi-step reactions, including the treatment of hydrazones with acid catalysts to facilitate cyclization into the desired structure.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : This compound has been shown to inhibit various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against lung cancer cell lines (A549) with an IC₅₀ value in the low micromolar range .
- Kinase Inhibition : It acts as a potent inhibitor of Aurora kinases, which are critical in cell division. This inhibition is crucial for developing cancer therapies as Aurora kinases are often overexpressed in tumors .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (A549) | ~10 | |
| Compound 9d | Aurora Kinase Inhibitor | <0.1 | |
| 1-Methyl-1H-pyrazolo[3,4-b]quinolin | Anticancer | 15 |
Case Study 1: Antitumor Activity
In a study evaluating various derivatives of tetrahydropyrrolo[3,4-c]pyrazoles for their anticancer properties, this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The compound's mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study 2: Kinase Inhibition
Another research effort focused on the compound's role as an Aurora kinase inhibitor. The study highlighted its low nanomolar potency against several kinase targets and its efficacy in reducing tumor growth in vivo models. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
